molecular formula C22H28N4O5S B4130927 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine

4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine

Cat. No. B4130927
M. Wt: 460.5 g/mol
InChI Key: IGAMFDBTOPXLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine, also known as DMTCPM, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTCPM is a morpholine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has also been shown to activate certain pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been shown to inhibit the growth of certain bacterial strains by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has also shown promising results in various scientific research applications, making it a potential candidate for drug development. However, there are also limitations to using 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine. One direction is to further investigate its anticancer properties and determine its efficacy in treating various types of cancer. Another direction is to study its anti-inflammatory properties and determine its potential use in treating inflammatory diseases. Additionally, further research is needed to determine its safety and efficacy as an antibacterial agent. Overall, 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has shown promising results in various scientific research applications and warrants further investigation.

Scientific Research Applications

4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, 4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine has been studied for its potential use as an antibacterial agent and has shown to inhibit the growth of certain bacterial strains.

properties

IUPAC Name

4-[5-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-17-3-5-20(15-18(17)2)32(29,30)25-9-7-23(8-10-25)19-4-6-21(26(27)28)22(16-19)24-11-13-31-14-12-24/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAMFDBTOPXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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